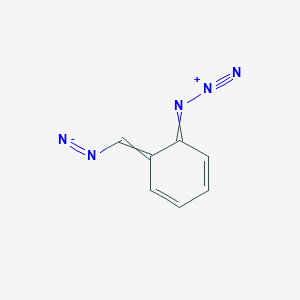

1-Azido-2-(diazomethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

189351-80-2 |

|---|---|

Molecular Formula |

C7H5N5 |

Molecular Weight |

159.15 g/mol |

IUPAC Name |

(6-diazonioiminocyclohexa-2,4-dien-1-ylidene)methyliminoazanide |

InChI |

InChI=1S/C7H5N5/c8-10-5-6-3-1-2-4-7(6)11-12-9/h1-5H |

InChI Key |

DBILXGKNJFHOIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=[N-])C(=N[N+]#N)C=C1 |

Origin of Product |

United States |

Synthetic Strategies for 1 Azido 2 Diazomethyl Benzene and Analogous Systems

Approaches to the Diazomethyl Functional Group

The formation of the diazomethyl group (—CHN₂) is a cornerstone of synthetic organic chemistry, providing access to a wide array of molecular transformations. For aromatic systems analogous to 1-azido-2-(diazomethyl)benzene, several classical and modern methods are applicable, starting from precursors such as arylmethylamines, active methylene (B1212753) compounds, or aryl aldehydes.

Diazotization Methods for Arylmethylamines

Diazotization is a fundamental process for converting primary amines to diazonium salts. While typically applied to aromatic amines (Ar-NH₂) to yield Ar-N₂⁺, the diazotization of primary alkylamines, including arylmethylamines (Ar-CH₂-NH₂), can also be performed. libretexts.org The reaction involves treating the amine with a source of nitrous acid (HNO₂), commonly generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures.

For the synthesis of this compound, the hypothetical precursor would be 2-azidobenzylamine. The reaction would proceed via the formation of a primary N-nitrosamine, which then tautomerizes and dehydrates to furnish the diazoalkane.

Reaction Scheme: 2-Azidobenzylamine + NaNO₂/HCl (aq.) → this compound + 2 H₂O + NaCl

The key challenge in this approach is the stability of the starting material and product under strong acidic conditions, as both the azido (B1232118) and diazo groups can be sensitive to acid. Careful control of pH and temperature is crucial to prevent decomposition and undesired side reactions.

Regitz Diazo Transfer to Active Methylene Substrates

The Regitz diazo transfer is a powerful and widely used method for the synthesis of diazo compounds. orgsyn.org This reaction involves the transfer of a diazo group (N₂) from a sulfonyl azide (B81097) donor, such as p-toluenesulfonyl azide (tosyl azide), to a substrate containing an active methylene group (a CH₂ group flanked by electron-withdrawing groups). orgsyn.org

To apply this method to the synthesis of this compound, a suitable precursor like 2-azidotoluene must first be activated. This is typically achieved through a formylation reaction (e.g., Claisen-Schmidt condensation) to generate an intermediate with an active methylene site, such as 1-(2-azidophenyl)-2-formyl-ethanone. This activated intermediate can then undergo diazo transfer. A variation known as deformylative diazo transfer, pioneered by Regitz, allows for a two-step conversion of simple ketones or methylarenes to diazo compounds. orgsyn.org

Some modern diazo-transfer reagents have been developed to improve safety and efficiency. scispace.com

Interactive Data Table: Representative Diazo Transfer Reagents

| Reagent Name | Formula | Typical Base | Notes |

| p-Toluenesulfonyl azide (Tosyl azide) | p-Tol-SO₂N₃ | Et₃N, DBU, KOH | The most common and classical reagent. orgsyn.org |

| Imidazole-1-sulfonyl azide | C₃H₃N₂SO₂N₃ | K₂CO₃, DBU | Often used as a safer alternative to tosyl azide. |

| 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) | C₅H₅N₅O₂ | K₂CO₃, Cs₂CO₃ | A newer reagent reported to be effective under mild conditions. scispace.com |

| Benzotriazol-1-yl-sulfonyl azide | C₆H₄N₃SO₂N₃ | Et₃N | Effective for diazotransfer and preparation of azidoacylbenzotriazoles. |

In some cases, highly electron-deficient aryl azides can themselves act as diazo transfer agents. For instance, azidonitrobenzofuroxan has been shown to react with 1,3-dicarbonyl compounds via a Regitz-type diazo transfer, a pathway attributed to its strong electron-withdrawing nature. nih.gov

Dehydrogenation of Hydrazone Precursors

Another robust method for preparing diazomethyl compounds is the oxidation or dehydrogenation of the corresponding hydrazones. researchgate.net This process begins with the condensation of an aldehyde with hydrazine (B178648) (H₂NNH₂) to form a hydrazone. The subsequent dehydrogenation removes two hydrogen atoms to yield the diazoalkane.

For the target molecule, the precursor would be 2-azidobenzaldehyde (B97285), a known and versatile building block. researchgate.netmdpi.com This aldehyde is reacted with hydrazine to form 2-azidobenzaldehyde hydrazone. This hydrazone is then oxidized using a variety of reagents.

Interactive Data Table: Common Oxidants for Hydrazone Dehydrogenation

| Oxidizing Agent | Formula | Typical Conditions | Notes |

| Manganese dioxide (activated) | MnO₂ | Inert solvent (e.g., CH₂Cl₂, Et₂O), room temp. | Widely used, heterogeneous reaction, easy workup. |

| Lead tetraacetate | Pb(OAc)₄ | CH₂Cl₂, 0 °C to room temp. | Powerful oxidant, requires stoichiometric amounts. |

| Mercuric oxide (yellow) | HgO | Et₂O or THF, often with a base like KOH. | Classical method, but toxicity of mercury is a major drawback. |

| Silver oxide | Ag₂O | Anhydrous solvents (e.g., ether, benzene). | Mild oxidant, suitable for sensitive substrates. |

This method is often preferred for substrates with sensitive functional groups, as the reaction conditions can be quite mild, avoiding strong acids or bases.

Methodologies for Azido Group Incorporation

The introduction of the azido group (—N₃) onto an aromatic ring is a key step in synthesizing the target compound. This can be achieved either by displacing a leaving group with an azide salt or by directly converting a C-H bond to a C-N₃ bond.

Nucleophilic Displacement Reactions with Azide Salts

Nucleophilic aromatic substitution (SₙAr) is a standard method for introducing an azide group onto an aromatic ring that is activated by electron-withdrawing groups. A suitable leaving group, such as a halide (F, Cl) or a nitro group (NO₂), is displaced by an azide salt, typically sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃).

To synthesize this compound, one could start with a precursor like 2-nitro-1-(diazomethyl)benzene or 2-chloro-1-(diazomethyl)benzene. The diazomethyl group is strongly electron-withdrawing, which would activate the ortho position for nucleophilic attack. Alternatively, the substitution can be performed at an earlier stage, for example, by converting 2-nitrobenzaldehyde (B1664092) to 2-azidobenzaldehyde, which is then transformed into the final product. nih.gov The reaction of aniline (B41778) derivatives can also lead to alkylthio benzene (B151609) derivatives through simultaneous diazotization and nucleophilic displacement, a principle that could be adapted for azidation.

Reaction Scheme: 2-Nitrobenzaldehyde + NaN₃ (in DMSO) → 2-Azidobenzaldehyde + NaNO₂

This approach benefits from the availability of a wide range of substituted aromatic precursors. The choice of solvent (e.g., DMF, DMSO) and temperature is critical for achieving good yields and avoiding the decomposition of the azide product.

Direct C-H Azidation Approaches

In recent years, transition-metal-catalyzed direct C-H functionalization has emerged as a powerful tool for creating C-N bonds, including C-H azidation. nih.gov These methods offer a more atom-economical route by avoiding the pre-installation of a leaving group. The reaction typically involves a metal catalyst (e.g., copper, iron, or rhodium), an azide source, and often a directing group on the substrate to control regioselectivity. rsc.orgepfl.ch

For a substrate like a toluene (B28343) derivative, a directing group at the 2-position could guide the azidation to the 6-position (equivalent to the 2-position relative to the methyl group). The methyl group could then be converted to the diazomethyl function. Catalytic systems based on copper or iron have been developed for the azidation of benzylic C(sp³)–H bonds. epfl.chresearchgate.net Additionally, decatungstate photocatalysis provides a method for the azidation of unactivated C(sp³)–H bonds using a commercially available sulfonyl azide. rsc.org

Interactive Data Table: Selected C-H Azidation Systems

| Catalyst System | Azide Source | Substrate Type | Key Features |

| Copper-catalyzed | Benzotriazole sulfonyl azide | Arenes with pyridine (B92270) directing group | Provides ortho-azidation with good functional group tolerance. rsc.org |

| Fe(OAc)₂ / PyBox ligand | Me₃SiN₃ | Benzylic and aliphatic C-H bonds | Site-selective azidation of complex molecules. nih.gov |

| Decatungstate (photocatalyst) | p-ABSA | Unactivated C(sp³)–H bonds | Uses an earth-abundant photocatalyst and a stable azide source. rsc.org |

| Iron-catalyzed | TMSN₃ | Benzylic C(sp³)–H bonds | Preferential azidation at secondary and tertiary benzylic positions. epfl.ch |

These modern methods provide novel and efficient pathways to complex azides, though their application to a substrate already containing a diazomethyl group would require careful evaluation of functional group compatibility.

Convergent and Tandem Synthesis of Ortho-Azidoaryl Diazomethanes

The synthesis of highly reactive and potentially unstable molecules such as ortho-azidoaryl diazomethanes benefits from strategies that can construct the target compound efficiently while minimizing the isolation of sensitive intermediates. Convergent and tandem synthetic approaches are particularly well-suited for this purpose. A convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages of the reaction sequence. Tandem reactions, also known as cascade reactions, involve a series of consecutive intramolecular or intermolecular transformations that occur in a single pot, often under the same reaction conditions, thereby avoiding the purification of intermediate products.

While specific literature detailing a convergent synthesis for this compound is scarce, the strategy's principles can be applied. For instance, one fragment could be a suitably functionalized diazomethane (B1218177) precursor, and the other an aryl azide, which are then coupled. However, tandem strategies for creating related diazo compounds and for cyclizing ortho-substituted aryl diazomethanes have been reported, offering significant insights into potential synthetic routes.

A notable example of a tandem reaction is the synthesis of α-diazoketones from 1,3-diketones. organic-chemistry.org This process involves a primary amine-catalyzed Regitz diazo transfer followed by a primary amine-mediated C-C bond cleavage, all occurring in a single reaction vessel. organic-chemistry.org This method efficiently generates α-diazoketones without the need for toxic diazomethane or specially designed diketone substrates. organic-chemistry.org The reaction is catalyzed by aliphatic primary amines and proceeds with high efficiency in ethanol. organic-chemistry.org Although this method produces α-diazoketones rather than aryl diazomethanes, it demonstrates a powerful tandem approach for the formation of a diazo group adjacent to a carbonyl, a system electronically similar to an aromatic ring.

The table below summarizes the findings for this tandem synthesis of α-diazoketones.

| Substrate (1,3-Diketone) | Product (α-Diazoketone) | Catalyst/Reagent | Solvent | Yield (%) |

| 1,3-Diphenylpropane-1,3-dione | 2-Diazo-1-phenylethan-1-one | MeNH₂, TsN₃ | EtOH | 96 |

| 1-Phenylbutane-1,3-dione | 2-Diazo-1-phenylethan-1-one | MeNH₂, TsN₃ | EtOH | 95 |

| 1-(4-Methoxyphenyl)butane-1,3-dione | 1-(4-Methoxyphenyl)-2-diazoethan-1-one | MeNH₂, TsN₃ | EtOH | 92 |

| 5,5-Dimethylcyclohexane-1,3-dione | 2-Diazo-5,5-dimethylcyclohexan-1-one | MeNH₂, TsN₃ | EtOH | 0 |

| Data sourced from Zhang et al., 2017. organic-chemistry.org |

Another relevant tandem process involves the cyclization of ortho-lithiated aryl compounds containing azide or diazomethane functionalities. Research has shown that 2-azidoaryl lithiums, generated in situ from 2-azidoaryl bromides, can undergo an endo-cyclization to form benzotriazoles. researchgate.netrsc.org A directly analogous reaction was reported for (2-bromophenyl)diazomethane. researchgate.netrsc.org In this tandem sequence, metal-halogen exchange with n-butyllithium generates an ortho-lithiated aryldiazomethane intermediate, which then undergoes a subsequent intramolecular cyclization to furnish an indazole. researchgate.netrsc.org This reaction highlights a tandem lithiation/cyclization pathway applicable to aryl diazomethanes.

The table below outlines this type of tandem cyclization.

| Starting Material | Intermediate (Proposed) | Product | Key Reagents | Reaction Type |

| 2-Azido-aryl bromide | 2-Azidoaryl lithium | Benzotriazole | n-BuLi | Lithiation / endo-Cyclization |

| (2-Bromophenyl)diazomethane | [2-(Diazomethyl)phenyl]lithium | Indazole | n-BuLi | Lithiation / Cyclization |

| Data sourced from Nechaev, Asachenko, and Alabugin, 2019. researchgate.netrsc.org |

Reaktivität Und Mechanistische Wege Von 1 Azido 2 Diazomethyl Benzol

1-Azido-2-(diazomethyl)benzol ist eine bifunktionale Verbindung, die als Vorläufer für hochreaktive Zwischenprodukte dient: ein Arylnitren aus der Azidgruppe und ein Arylcarben aus der Diazomethylgruppe. Die Nähe dieser beiden funktionellen Gruppen am Benzolring führt zu komplexen und faszinierenden intramolekularen Reaktionen. Die Reaktivität kann durch thermische oder photochemische Methoden ausgelöst werden, die zur selektiven oder gleichzeitigen Zersetzung der Azido- und Diazo-Einheiten führen. acs.orgresearchgate.net

Computational and Spectroscopic Insights into 1 Azido 2 Diazomethyl Benzene Reactivity

Quantum Chemical Calculations

No published research could be found that applies quantum chemical calculations to elucidate the reactivity of 1-azido-2-(diazomethyl)benzene. Such studies would be invaluable for understanding its chemical behavior.

There are no available Density Functional Theory (DFT) studies that map the potential reaction pathways of this compound.

Information from ab initio calculations on the electronic structure and energetics of this compound is not present in the current scientific literature.

The prediction of potential isomeric forms and the associated transition states for this compound through computational methods has not been reported.

Ab Initio Studies on Electronic Structures and Energetics

Experimental Spectroscopic Probing of Reactive Intermediates

Direct experimental spectroscopic data for the reactive intermediates that may be formed from this compound is not available.

There are no reports of the use of low-temperature matrix isolation spectroscopy to trap and characterize reactive intermediates from the decomposition of this compound.

The application of time-resolved spectroscopic techniques to observe and characterize transient species from the photolysis or thermolysis of this compound has not been documented.

Synthetic Applications of 1 Azido 2 Diazomethyl Benzene As a Versatile Chemical Synthon

Divergent Synthesis of Complex Heterocyclic Scaffolds

The proximate reactive centers in 1-azido-2-(diazomethyl)benzene facilitate efficient intramolecular reactions, leading to the formation of diverse heterocyclic structures. This is a key feature of its synthetic utility, enabling the construction of scaffolds that are of interest in medicinal chemistry and materials science.

Construction of Five-Membered Nitrogen Heterocycles

The inherent structure of this compound is primed for the synthesis of five-membered nitrogen-containing heterocycles. The intramolecular reaction between the carbene generated from the diazomethyl group and the adjacent azide (B81097) group is a predominant pathway. This transformation typically proceeds through the loss of dinitrogen from the diazomethyl moiety to form a transient carbene, which is then trapped by the azide to yield fused heterocyclic systems. This reactivity is central to the formation of indazole derivatives.

Diazo compounds are known to be versatile precursors for various azoles, including pyrazoles, triazoles, and tetrazoles, through cycloaddition reactions or insertions into N-H bonds. nih.govmdpi.com For instance, diazocarbonyl compounds can react with nitriles in [3+2] cycloaddition reactions to form oxazoles, or with ureas to produce imidazolones after cyclodehydration. mdpi.com While specific examples detailing the intermolecular reactions of this compound to form simple five-membered heterocycles are not extensively documented, its structure suggests potential for such transformations, provided the intramolecular pathways can be suppressed.

| Precursor/Reactant System | Heterocyclic Product | Reaction Type | Reference |

| α-Diazo oxime ethers and nitriles | Substituted oxazoles | Gold-catalyzed cycloaddition | nih.gov |

| Diazo homophthalimides and nitriles | Oxazole-fused adducts | [3+2] cycloaddition | mdpi.com |

| α-Diazo-β-ketoesters and primary ureas | 2-Imidazolones | Rh(II)-catalyzed N-H insertion and cyclodehydration | mdpi.com |

Formation of Annulated Aromatic Systems

A significant application of this compound and its precursors is in the synthesis of annulated aromatic systems. The intramolecular cyclization of the carbene generated from the diazomethyl group onto the aromatic ring, known as the intramolecular Buchner reaction, is a powerful tool for constructing polycyclic frameworks. caltech.edu This reaction can lead to the formation of norcaradiene intermediates that can rearrange to seven-membered rings or other fused systems.

The presence of the ortho-azido group introduces additional reaction pathways. For example, the thermal or photochemical decomposition of the azide can generate a nitrene, which can also undergo intramolecular reactions with the diazomethyl group or the aromatic ring. The interplay between the carbene and nitrene chemistry, or the concerted reaction of the two functionalities, can lead to a variety of fused heterocyclic aromatic compounds. The synthesis of triazole-fused heterocycles often involves intramolecular azide-alkyne cycloadditions or reactions with acylating agents followed by cyclization. mdpi.comthieme-connect.com

| Reactant Type | Annulated Product | Key Transformation | Reference |

| Tetralin 2-diazo ketone | Norcaradiene/Cyclopentanone | Intramolecular arene cyclopropanation | caltech.edu |

| o-Azidobenzoyl chloride derivatives | Triazolo-fused heterocycles | Intramolecular cyclization | mdpi.comthieme-connect.com |

| 1,2,3-Triazines | Pyridines or other heterocycles | Inverse electron demand Diels-Alder | acs.org |

Stereoselective Carbon-Carbon Bond Formation

The diazomethyl group of this compound is a precursor to a carbene, a highly reactive species capable of participating in various carbon-carbon bond-forming reactions. These reactions are often catalyzed by transition metals, which can impart a high degree of stereocontrol.

Olefin Cyclopropanation and Cyclopropene Annulation

The reaction of diazo compounds with alkenes to form cyclopropanes is a fundamental transformation in organic synthesis. wikipedia.orglibretexts.orgpearson.com This reaction can be catalyzed by various transition metals, such as copper, rhodium, and palladium, which can influence the stereochemical outcome of the reaction. nih.gov The use of chiral ligands on these metal catalysts can lead to enantioselective cyclopropanation. nih.gov

While the intermolecular cyclopropanation of olefins with this compound is not widely reported, likely due to the high propensity for intramolecular reactions, the principle remains applicable. If the intramolecular pathways could be kinetically disfavored, this bifunctional reagent could potentially be used to install a cyclopropyl (B3062369) group and an azide moiety in a single step. The azide group could then be further elaborated, for example, through click chemistry.

| Catalyst System | Olefin Type | Stereoselectivity | Reference |

| Bis(oxazoline)palladium(II) complexes | Electron-deficient olefins | Racemic products | nih.gov |

| Copper and Rhodium catalysts | Various alkenes | Catalyst dependent | caltech.edu |

| Cobalt(II)-porphyrin complexes | Alkenes | Generally good | wikipedia.org |

Homologation Reactions

Homologation reactions involve the extension of a carbon chain by one carbon atom. wikipedia.orguniroma1.it A classic example is the Arndt-Eistert synthesis, where a carboxylic acid is converted to its next higher homologue via a diazoketone intermediate. organic-chemistry.orgmasterorganicchemistry.com Diazomethane (B1218177) is a common reagent for the homologation of aldehydes and ketones, leading to the formation of the next higher ketone or aldehyde. spcmc.ac.in

The application of this compound in homologation reactions would introduce an azido-functionalized phenyl group adjacent to the newly formed carbonyl. This would create a valuable building block for further synthetic transformations. However, specific examples of homologation reactions utilizing this compound are scarce in the literature, which may again be attributed to its high reactivity towards intramolecular processes.

| Reaction Name | Substrate | Product | Key Reagent | Reference |

| Arndt-Eistert Synthesis | Carboxylic acid | Homologous carboxylic acid | Diazomethane | organic-chemistry.orgmasterorganicchemistry.com |

| Wittig Reaction | Aldehyde | Homologous aldehyde | Methoxymethylenetriphenylphosphine | wikipedia.org |

| Seyferth-Gilbert Homologation | Aldehyde | Terminal alkyne | Dimethyl (diazomethyl)phosphonate | wikipedia.org |

Enabling Multifunctionalization for Advanced Chemical Architectures

The presence of two distinct and reactive functional groups on the same aromatic ring makes this compound a powerful tool for the synthesis of multifunctional molecules and complex chemical architectures. researchgate.netacs.orgnih.gov The azide and diazomethyl groups can be reacted orthogonally, allowing for the stepwise introduction of different molecular fragments.

For example, the carbene generated from the diazomethyl group can be used in a C-H insertion or cyclopropanation reaction, leaving the azide group intact for subsequent transformation via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). This "click chemistry" approach is widely used for the construction of complex molecules, including bioconjugates and materials. mdpi.comnih.gov

The ability to introduce multiple functionalities in a controlled manner is a key aspect of diversity-oriented synthesis, which aims to create libraries of structurally diverse small molecules for biological screening. nih.gov Bifunctional building blocks like this compound are highly valuable in this context, as they can be used to rapidly generate a wide range of complex and diverse molecular scaffolds. researchgate.net

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The decomposition of diazo compounds to generate reactive carbenes is central to their utility, and transition metal catalysis is the cornerstone of controlling this reactivity. researchgate.net While traditional catalysts based on rhodium and copper are well-established, emerging research is exploring novel metal complexes to overcome challenges in selectivity and efficiency.

A significant trend is the development of cobalt(II)-based metalloradical catalysis (MRC). nih.gov This approach utilizes cobalt(II) complexes of porphyrins to homolytically activate diazo compounds, generating α-Co(III)-alkyl radicals. nih.gov This radical-based pathway offers a distinct mechanistic alternative to traditional carbene transfer reactions, enabling unique transformations and selectivities. For substrates like 1-Azido-2-(diazomethyl)benzene, such systems could offer chemoselective activation of the diazomethyl group while leaving the azide (B81097) untouched, or vice-versa, depending on the catalyst design and conditions.

Furthermore, the use of earth-abundant and less toxic metals is gaining traction. Iron porphyrin catalysts, for instance, have been developed for in situ diazomethane (B1218177) reactions, enhancing safety and operational simplicity. researchgate.net The exploration of frustrated Lewis pairs (FLPs) involving electron-deficient boron compounds also represents a metal-free frontier for activating α-diazocarbonyl compounds, offering a complementary strategy to transition metal catalysis. researchgate.net

| Catalyst System | Type of Transformation | Advantages |

| Cobalt(II) Porphyrins | Metalloradical Catalysis (e.g., Cyclopropanation) | High efficiency, control over radical processes, applicable to challenging substrates. nih.gov |

| Chiral Dirhodium Complexes | Asymmetric Carbene Transfer | High enantioselectivity in cyclopropanations and insertions. researchgate.net |

| Gold Catalysts | Cycloaddition Reactions | Efficient synthesis of highly substituted heterocycles like oxazoles. mdpi.com |

| Boron-based Lewis Acids (FLPs) | Metal-Free Carbene Activation | Avoids transition metals, activates a broad range of small molecules. researchgate.net |

Enantioselective Transformations of Azido-Diazomethyl Substrates

A major frontier in the chemistry of diazo compounds is the development of enantioselective transformations. mdpi.com For a prochiral substrate, the reaction of the diazomethyl group can create new stereocenters. Research is focused on designing chiral catalysts that can effectively control the stereochemical outcome of these reactions.

Cobalt(II)-based metalloradical catalysis has been successfully applied to the asymmetric radical cyclopropanation of alkenes with α-heteroaryldiazomethanes. nih.gov By using D2-symmetric chiral amidoporphyrins as ligands, researchers have achieved excellent yields, diastereoselectivities, and enantioselectivities for a wide range of alkenes. nih.gov This methodology could be directly applicable to this compound, providing a pathway to chiral cyclopropanes bearing the ortho-azidoaryl moiety. These chiral products can serve as valuable building blocks for pharmaceuticals and agrochemicals.

Similarly, chiral Lewis acids have been used to catalyze highly enantioselective 1,3-dipolar cycloadditions of carbonyl ylides generated from diazoacetyl lactams. acs.org The development of chiral-at-metal rhodium catalysts has also enabled visible-light-activated asymmetric alkylations. mdpi.com Applying these concepts to this compound could unlock synthetic routes to a vast array of enantioenriched heterocyclic and carbocyclic structures.

Integration into Complex Cascade and Domino Reaction Sequences

The dual functionality of this compound makes it an ideal candidate for cascade or domino reactions, where multiple bonds are formed in a single operation. ualberta.ca Such processes increase molecular complexity rapidly and are highly atom-economical. nih.gov

One emerging strategy involves the reaction of a diazo compound with a ketone, mediated by an organoaluminum reagent, to achieve a ring expansion, followed by a reductive cyclization. This has been used to construct complex fused ring systems like hexahydrocyclohepta[b]indoles from 1-(diazomethyl)-2-nitrobenzene, an electronic and structural analog of this compound. tib.eu A similar sequence could be envisioned where the carbene generated from the diazomethyl group initiates a ring expansion, and the resulting intermediate is trapped intramolecularly by the azido (B1232118) group to form a nitrogen-containing polycycle.

Domino reactions involving the Bestmann-Ohira reagent demonstrate the dual reactivity of a diazo compound as both a homologation reagent and a cycloaddition partner. researchgate.net For this compound, a cascade could be designed wherein the diazomethyl moiety reacts first (e.g., in a cyclopropanation or C-H insertion), followed by a subsequent transformation of the azide (e.g., a "click" reaction or reduction/cyclization), all within a single pot. clockss.orgresearchgate.net

Exploration of Photoinduced Processes for Controlled Reactivity

Photochemical activation of diazo compounds offers a powerful, metal-free method for generating carbenes under mild conditions. researchgate.net The use of light, particularly visible light, is an environmentally benign approach that provides precise temporal and spatial control over the reaction. mdpi.comacs.org

Recent studies have shown that triazolyl diazoacetates, upon irradiation with blue light, generate carbenes that can undergo various transformations. acs.orgnih.gov Intriguingly, these carbenes can react even with relatively inert solvents like dichloromethane. acs.orgnih.gov For this compound, photoinduced nitrogen extrusion from the diazomethyl group would generate an ortho-azidoarylcarbene. This highly reactive intermediate could then undergo intramolecular reactions, such as insertion into the azido group to form benzocinnoline derivatives, or react with external reagents in a controlled manner.

Photoinduced processes can also be combined with organocatalysis. For example, photo-irradiation has been used in Staudinger reactions of ketenes (generated from α-diazoketones) with imines to produce β-lactams. researchgate.net The development of photo-switchable reactions, where light of different wavelengths can control reversible processes like cis-trans isomerization or intramolecular cyclization, is another exciting avenue being explored for compounds like azobenzenes and spiropyrans, a concept that could be extended to appropriately designed azido-diazo systems. nih.gov

| Process | Conditions | Potential Transformation of this compound | Key Advantage |

| Carbene Generation | Blue LED (450 nm) | Metal-free generation of o-azidoarylcarbene for insertions or cycloadditions. | Mild, catalyst-free, high temporal control. researchgate.netnih.gov |

| Staudinger Annulation | UV or Visible Light | Reaction of the derived ketene (B1206846) with imines to form β-lactams. | Access to complex fused heterocyclic systems. researchgate.netresearchgate.net |

| Photocleavage/Crosslinking | UV Irradiation | Potential for controlled release or covalent linking if incorporated into larger systems. | Spatiotemporal control over function. nih.gov |

Q & A

Q. What are the established synthetic routes for 1-Azido-2-(diazomethyl)benzene, and how is the product characterized?

The compound is synthesized via sequential hydrogenation and diazotation of nitro precursors. For example, 1-nitro-2-(2-phenylethyl)benzene is hydrogenated to the corresponding amine, followed by diazotation to introduce the azide group. Characterization relies on IR spectroscopy (azide stretch at ~2100 cm⁻¹) and NMR analysis (aromatic proton shifts and diazo/diazomethyl signals). Cross-validation with Sadtler Standard Spectra (IR) and literature-reported NMR data ensures structural fidelity .

Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Key techniques include:

- IR Spectroscopy : Identifies the azide (-N₃) and diazomethyl (-CHN₂) functional groups.

- ¹H/¹³C NMR : Resolves aromatic protons and substituent environments (e.g., diazomethyl protons at δ ~5-6 ppm).

- X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated in studies of related azido-diazo compounds . Purity is assessed via HPLC or GC-MS, with deviations in spectral data necessitating re-examination of synthetic conditions .

Q. What safety protocols are essential when handling this compound in the laboratory?

Due to the inherent instability of azides and diazo compounds:

- Use blast shields and remote handling tools to mitigate explosion risks.

- Store at low temperatures (-20°C) under inert atmospheres (Ar/N₂).

- Avoid exposure to strong acids, bases, or mechanical shock. General protocols for azide safety (e.g., limited quantities, controlled venting) should be strictly followed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?

Discrepancies often arise from variations in reaction conditions (e.g., temperature, solvent polarity, or catalysts). For instance, intramolecular cyclization pathways may dominate in polar aprotic solvents (e.g., DMF), while non-polar solvents (e.g., benzene) favor intermolecular reactions. Systematic optimization of parameters (e.g., stoichiometry, time) and comparative analysis using control experiments (e.g., isotopic labeling) can clarify mechanistic pathways .

Q. What strategies enhance the stability of this compound during prolonged storage or multistep syntheses?

- Stabilizing Additives : Incorporation of radical scavengers (e.g., BHT) or chelating agents to sequester trace metals.

- Low-Temperature Reactions : Conduct transformations at ≤0°C to suppress decomposition.

- In Situ Generation : Avoid isolation by generating the compound immediately before use, as exemplified in diazomethane transfer reactions .

Q. What mechanistic insights explain the divergent cyclization pathways of this compound under thermal vs. photochemical conditions?

Thermal activation typically induces [3+2] cycloaddition between the azide and diazomethyl group, forming fused triazoles or tetrazoles. In contrast, photochemical irradiation promotes radical-mediated pathways, leading to benzannulated heterocycles (e.g., indoles or benzofurans). Computational studies (DFT) can map transition states to rationalize selectivity .

Q. How do electron-withdrawing or electron-donating substituents on the benzene ring modulate the reactivity of this compound?

Substituents alter electron density at reactive sites:

- Electron-withdrawing groups (e.g., -NO₂) : Accelerate azide decomposition but stabilize diazo intermediates, favoring cyclization.

- Electron-donating groups (e.g., -OCH₃) : Enhance stability of the azide moiety, enabling controlled functionalization (e.g., Staudinger reactions). Substituent effects are quantified via Hammett plots or kinetic isotope effects .

Methodological Recommendations

- Experimental Design : Use fractional factorial designs to screen reaction variables (solvent, catalyst, temperature) efficiently.

- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to validate reaction outcomes .

- Contingency Planning : Predefine thresholds for aborting unstable reactions (e.g., rapid gas evolution or color changes) to ensure safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.